3-Nitro-2-(1-pyrrolidinyl)pyridine

Descripción general

Descripción

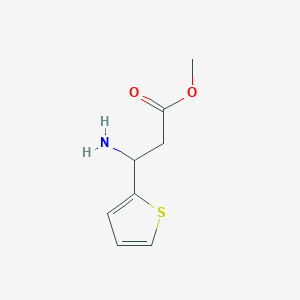

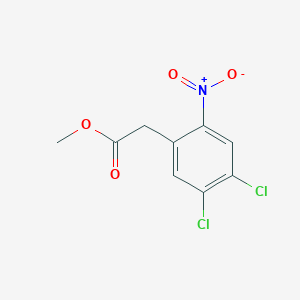

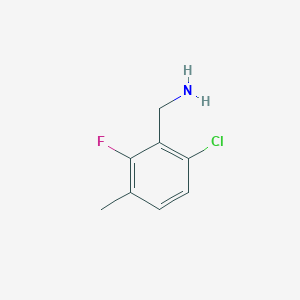

“3-Nitro-2-(1-pyrrolidinyl)pyridine” is a compound with the molecular formula C9H11N3O2 . It has an average mass of 193.202 Da and a mono-isotopic mass of 193.085129 Da . The compound is part of the pyrrolidine class of compounds, which are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring attached to a pyridine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Chemical Reactions Analysis

The reaction mechanism of pyridine compounds is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Physical And Chemical Properties Analysis

“this compound” is a low melting solid with a melting point of 102°C at 0.3mm Hg . It has a molecular weight of 193.21 .

Aplicaciones Científicas De Investigación

Synthesis and Catalysis

- Polar [3+2] Cycloaddition Reactions: Pyrrolidines, including derivatives related to "3-Nitro-2-(1-pyrrolidinyl)pyridine," are crucial in the synthesis of heterocyclic compounds. They are used in polar [3+2] cycloaddition reactions to produce compounds with significant biological and industrial applications, such as dyes and agrochemical substances (Żmigrodzka et al., 2022).

- Oxidation of Nitro Complexes: Studies on the oxidation of nitro complexes in ruthenium(III) demonstrate the instability of coordinated nitro ligands, which can undergo electrochemical oxidation to produce nitrosyl and nitrato complexes. This research highlights the intricate reactions involving nitro compounds and their potential applications in catalysis (Keene et al., 1980).

Biological Applications

- Nitro-Mannich/Lactamization Cascades: The development of efficient nitro-Mannich/lactamization cascade reactions for the preparation of pyrrolidinone derivatives from methyl 3-nitropropanoate illustrates the significance of nitro compounds in synthesizing biologically active molecules (Pelletier et al., 2009).

Material Science and Sensing

- Synthesis of Pyrrolidine Nitroxides: Research into sterically shielded pyrrolidine nitroxides, which are synthesized for their exceptional stability and slow reduction rates by ascorbate (vitamin C), underscores their importance in materials science and as potential sensors in biological systems (Paletta et al., 2012).

Advanced Organic Chemistry and Mechanistic Insights

- Catalytic Asymmetric Michael Reactions: The use of pyrrolidine-based catalysts for catalytic enantio- and diastereoselective Michael addition reactions showcases the role of nitrogen-containing heterocycles in mediating highly selective organic transformations (Betancort & Barbas, 2001).

Mecanismo De Acción

Target of Action

It’s known that pyrrolidine, a component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Pyrrolidine appears to activate different nAChR subtypes .

Mode of Action

The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Pharmacokinetics

It’s known that pyrrolidine derivatives generally have a better pharmacokinetic profile .

Result of Action

Pyrrolidine alkaloids have been shown to exert various biological effects, including significant anti-bacterial activity in enterococcus faecalis-infected mice .

Action Environment

The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

3-Nitro-2-(1-pyrrolidinyl)pyridine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission. The interaction with nAChRs can modulate the receptor’s activity, leading to changes in ion flow across the cell membrane . Additionally, this compound can act as an inhibitor for certain enzymes, affecting their catalytic activity and altering metabolic pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with nAChRs can lead to changes in intracellular calcium levels, impacting cell signaling pathways . Furthermore, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to alterations in the expression of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific sites on biomolecules, such as nAChRs, altering their conformation and activity . This binding can either inhibit or activate the receptor, depending on the context. Additionally, this compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . These interactions can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and altered physiological functions .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s overall effects on cellular function and metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may localize to the mitochondria, affecting cellular metabolism and energy production .

Propiedades

IUPAC Name |

3-nitro-2-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c13-12(14)8-4-3-5-10-9(8)11-6-1-2-7-11/h3-5H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRXLVBZPIVHDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377479 | |

| Record name | 3-nitro-2-(1-pyrrolidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26820-73-5 | |

| Record name | 3-nitro-2-(1-pyrrolidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3,5-Dimethyl-4-isoxazolyl)methyl]benzenol](/img/structure/B1303805.png)

![1-[2,3-Dichloro-4-(ethylsulfanyl)phenyl]-1-ethanone](/img/structure/B1303813.png)

![1-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone](/img/structure/B1303814.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid](/img/structure/B1303822.png)